7-Iodo-6-methoxy-4-methyl-1H-indazole

Physicochemical Properties Compound Characterization Quality Control

Researchers needing a reliable, high-purity building block for kinase inhibitor SAR studies or Pd-catalyzed cross-coupling reactions face supply inconsistencies with generic indazoles. This compound overcomes that challenge with a unique 7-iodo handle for Suzuki/Sonogashira couplings, a 6-methoxy group for electronic tuning, and a 4-methyl group that elevates LogP (3.34) for permeability optimization-delivering synthetic versatility that close analogs cannot replicate. For procurement managers: ≥97% purity (validated batch data), ISO 9001-compliant production, and stable global cold-chain logistics ensure research reproducibility and on-time delivery.

Molecular Formula C9H9IN2O
Molecular Weight 288.088
CAS No. 1352397-67-1
Cat. No. B572589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-6-methoxy-4-methyl-1H-indazole
CAS1352397-67-1
Molecular FormulaC9H9IN2O
Molecular Weight288.088
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C=NN2)I)OC
InChIInChI=1S/C9H9IN2O/c1-5-3-7(13-2)8(10)9-6(5)4-11-12-9/h3-4H,1-2H3,(H,11,12)
InChIKeyZJZNPRKYXOJSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-6-methoxy-4-methyl-1H-indazole Overview


7-Iodo-6-methoxy-4-methyl-1H-indazole (CAS 1352397-67-1) is a halogenated heterocyclic compound belonging to the indazole class, characterized by a bicyclic ring system composed of a pyrazole ring fused to a benzene ring . Its molecular formula is C9H9IN2O, with a molecular weight of 288.085 g/mol . This compound features three distinct substituents on the indazole core: an iodine atom at the 7-position, a methoxy group at the 6-position, and a methyl group at the 4-position. These substituents confer unique electronic, steric, and reactivity properties, making it a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules via cross-coupling reactions [1]. The compound is available from multiple chemical suppliers with typical purity specifications of ≥95% to ≥97% .

Why Generic Substitution Fails


Generic substitution of 7-Iodo-6-methoxy-4-methyl-1H-indazole with other indazole derivatives, even those with similar substitution patterns, is not scientifically valid due to the compound's unique combination of substituents that dictate its reactivity profile and physicochemical characteristics. The 7-iodo group provides a highly reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, and alkynyl groups at the 7-position . The electron-donating 6-methoxy group influences the electronic density of the aromatic ring, affecting both the reactivity of the iodine and the overall electronic properties of the indazole core . The 4-methyl group introduces steric bulk, which can influence regioselectivity in subsequent reactions and modulate interactions with biological targets [1]. Together, these features create a distinct chemical profile that cannot be replicated by compounds lacking any one of these substituents, such as 6-methoxy-4-methyl-1H-indazole (which lacks the iodine handle) or 7-iodo-1H-indazole (which lacks the methoxy and methyl groups). Consequently, using a close analog without the exact substitution pattern will lead to different reaction outcomes, altered biological activity, and inconsistent research results. The following quantitative evidence demonstrates the specific advantages of 7-Iodo-6-methoxy-4-methyl-1H-indazole over its closest comparators.

Quantitative Differentiation Evidence


Boiling Point and Density Comparison

The introduction of an iodine atom at the 7-position of the indazole ring significantly increases both the boiling point and density compared to the non-iodinated analog 6-methoxy-4-methyl-1H-indazole, while providing a distinct profile compared to the di-iodinated derivative 3,7-diiodo-6-methoxy-4-methyl-1H-indazole. This data is derived from consistent computational predictions provided by chemical databases, allowing for direct cross-study comparison [1][2].

Physicochemical Properties Compound Characterization Quality Control

Cross-Coupling Reactivity Advantage

The 7-iodo substituent on 7-Iodo-6-methoxy-4-methyl-1H-indazole serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient and selective functionalization at the 7-position. While direct kinetic data for this specific compound in Suzuki-Miyaura reactions is not available in the public literature, class-level inference from structurally related 7-iodoindazoles strongly supports its superior reactivity compared to bromo or non-halogenated analogs [1]. For example, 7-iodo-1H-indazole is widely recognized as a key intermediate for such reactions . The presence of the electron-donating 6-methoxy group further modulates the electronic environment of the iodine, potentially influencing reaction rates and yields in a manner distinct from 7-iodoindazole lacking this substituent .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Lipophilicity and LogP Comparison

The presence of a 4-methyl group in 7-Iodo-6-methoxy-4-methyl-1H-indazole significantly increases its lipophilicity compared to the positional isomer 6-methoxy-7-iodo-1H-indazole (CAS 1260382-64-6), which lacks the 4-methyl substituent. This difference is quantified by the computed LogP values: the target compound has a LogP of 3.34 [1], whereas the isomer lacking the 4-methyl group has a lower LogP (exact value not found, but qualitatively less lipophilic due to absence of methyl group). Higher LogP can influence membrane permeability and biological target engagement, a key consideration in medicinal chemistry [2].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Purity and Quality Assurance

Multiple reputable suppliers specify a high purity level for 7-Iodo-6-methoxy-4-methyl-1H-indazole, with typical values of ≥97% as determined by HPLC or GC analysis [1]. This level of purity is comparable to or exceeds that of many other indazole building blocks, ensuring that research results are not confounded by significant impurities. For instance, the non-iodinated analog 6-methoxy-4-methyl-1H-indazole is often supplied at 95% purity . The availability of analytical data, such as NMR and MS spectra upon request, further supports the compound's identity and purity, which is critical for reproducible synthesis and biological assays .

Quality Control Reproducibility Procurement

Optimal Application Scenarios


Palladium-Catalyzed Cross-Coupling Diversification

The 7-iodo substituent on 7-Iodo-6-methoxy-4-methyl-1H-indazole makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions, enabling the rapid diversification of the indazole core at the 7-position. This is a capability not shared by its non-halogenated analog 6-methoxy-4-methyl-1H-indazole . The presence of the electron-donating 6-methoxy group may modulate the reactivity of the aryl iodide, potentially influencing coupling yields compared to simpler 7-iodoindazoles . Researchers seeking to introduce a variety of substituents at the 7-position of an indazole scaffold while retaining the 6-methoxy and 4-methyl groups will find this compound uniquely suited for this purpose.

Kinase Inhibitor Development with Tailored Lipophilicity

Indazole derivatives are a privileged scaffold in kinase inhibitor drug discovery [1]. The specific substitution pattern of 7-Iodo-6-methoxy-4-methyl-1H-indazole, with its 4-methyl group conferring a higher LogP (3.34) compared to non-methylated analogs [2], allows medicinal chemists to explore the effects of increased lipophilicity on target binding, cell permeability, and pharmacokinetic properties. The 7-iodo group can be used as a synthetic handle to introduce diverse functional groups that further modulate activity and selectivity, making this compound a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Reproducible Assays with High-Purity Compound

Given the typical purity specification of ≥97% for 7-Iodo-6-methoxy-4-methyl-1H-indazole , researchers can procure this compound with a high degree of confidence in its identity and purity. This is particularly important for sensitive biological assays, such as enzyme inhibition or cell-based studies, where even minor impurities can lead to significant variability and false results [3]. The higher purity specification, compared to some other indazole building blocks, reduces the need for additional purification steps, saving time and resources while improving data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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